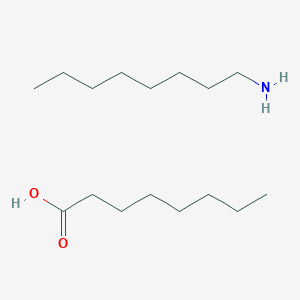
Caprylamine caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of octanoic acid, compd. with 1-octanamine (1:1), involves the reaction between octanoic acid and 1-octanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired 1:1 compound. Industrial production methods often involve the use of high-purity reactants and specific reaction conditions to achieve a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Caprylamine caprylate, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Caprylamine caprylate, has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants due to its surfactant properties
Wirkmechanismus
The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1), involves its interaction with molecular targets and pathways. The compound’s surfactant properties enable it to interact with lipid membranes and proteins, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Caprylamine caprylate, can be compared with other similar compounds such as:
Caprylic acid: Another name for octanoic acid, which is used in similar applications.
Octylamine: The amine counterpart in the compound, which also has surfactant properties.
Other alkyl carboxylates: Compounds with similar structures and properties, used in various industrial applications. The uniqueness of octanoic acid, compd. .
Eigenschaften
CAS-Nummer |
17463-34-2 |
|---|---|
Molekularformel |
C16H35NO2 |
Molekulargewicht |
273.45 g/mol |
IUPAC-Name |
octan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
LQNPIBHEOATAEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
Key on ui other cas no. |
17463-34-2 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















